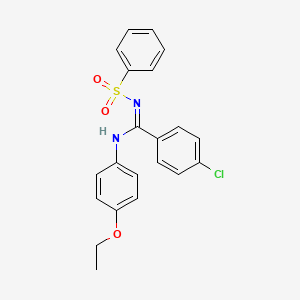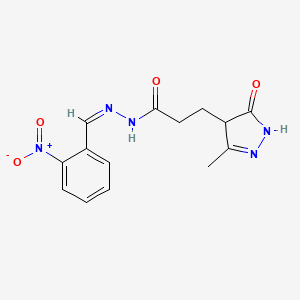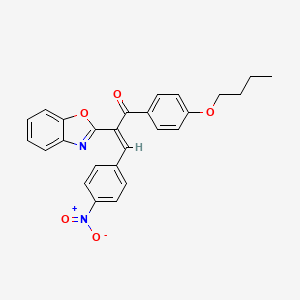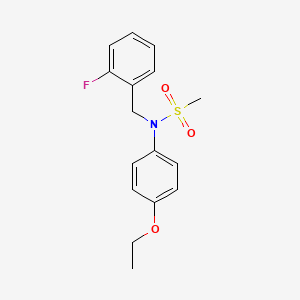
4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as CES-2, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonylureas, which are widely used as hypoglycemic agents in the treatment of type 2 diabetes. However, the focus of
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in several types of cancer cells. Inhibition of CA IX activity leads to a decrease in the intracellular pH, which can inhibit cancer cell growth. 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to induce apoptosis, or programmed cell death. 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to inhibit the migration and invasion of cancer cells. In animal models of inflammation, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to reduce the levels of pro-inflammatory cytokines. In animal models of neurodegenerative diseases, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to improve cognitive function and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has several advantages as a research tool. It is a relatively small molecule, which makes it easy to synthesize and modify. It has also been shown to have potent biological activity in several scientific research areas. However, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide also has some limitations. It is not very soluble in water, which can make it difficult to use in some experimental settings. It also has some potential toxicity, which needs to be carefully evaluated in any experimental setting.
Orientations Futures
There are several potential future directions for the scientific research on 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide analogs with improved solubility and potency. Another area of interest is the further elucidation of the mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, which could lead to the identification of new targets for drug development. Additionally, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide could be studied in combination with other drugs to enhance its effectiveness in cancer, inflammation, and neurodegenerative diseases. Finally, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide could be studied in animal models of other diseases to explore its potential therapeutic applications beyond the areas currently being studied.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been described in several research articles. One of the commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline, followed by the reaction of the resulting product with N-phenyl-N'-(trimethylsilyl)carbamimidoyl chloride. The final product, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, is obtained by removing the trimethylsilyl group using tetra-n-butylammonium fluoride.
Applications De Recherche Scientifique
4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammation is a common feature of many diseases, and 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to have anti-inflammatory effects in several animal models. In neurodegenerative diseases, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been studied for its potential neuroprotective effects.
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-4-chloro-N-(4-ethoxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-2-27-19-14-12-18(13-15-19)23-21(16-8-10-17(22)11-9-16)24-28(25,26)20-6-4-3-5-7-20/h3-15H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBCQXMVPNQRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5498947.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)

![5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5498994.png)
![N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}-6-(2-methoxyphenyl)pyridazin-3-amine](/img/structure/B5499001.png)

![N-(2,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5499020.png)
![5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one](/img/structure/B5499028.png)
![2-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5499034.png)
![N-bicyclo[2.2.1]hept-2-yl-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499039.png)
![methyl 3-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)thiophene-2-carboxylate](/img/structure/B5499043.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5499050.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499058.png)
